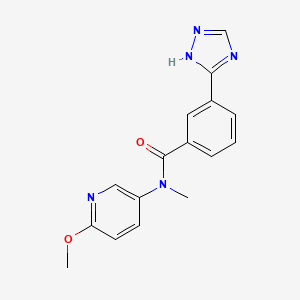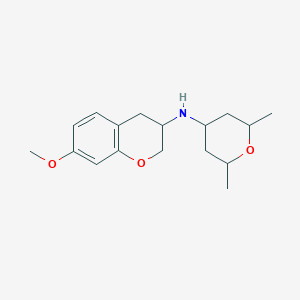
N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in scientific research. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but is believed to be more potent.
Mecanismo De Acción
N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This receptor is found throughout the body, including in the brain, and is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects on the body. These effects include the activation of the CB1 receptor, which can lead to the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have analgesic properties, as well as anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide in lab experiments is its potency as a CB1 receptor agonist. This allows researchers to study the effects of the CB1 receptor in more detail than would be possible with weaker agonists. However, one limitation of using this compound is its potential for abuse, as it has been shown to have psychoactive effects similar to those of cannabis.
Direcciones Futuras
There are a number of potential future directions for research involving N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide. One area of interest is the development of synthetic cannabinoids as therapeutic agents for various medical conditions, such as chronic pain and inflammation. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative health outcomes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids on the body.
Métodos De Síntesis
The synthesis method for N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with 6-methoxypyridin-3-amine, followed by the addition of N-methyl-2-pyrrolidone and N,N-dimethylformamide. The resulting product is then purified through chromatography to obtain this compound as a white powder.
Aplicaciones Científicas De Investigación
N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide has been used in a variety of scientific research studies, including studies on the CB1 receptor and its role in the endocannabinoid system. This compound has also been used in studies on the effects of synthetic cannabinoids on the body, including their potential as therapeutic agents for various medical conditions.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21(13-6-7-14(23-2)17-9-13)16(22)12-5-3-4-11(8-12)15-18-10-19-20-15/h3-10H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVJRUMADCICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)C2=CC=CC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)